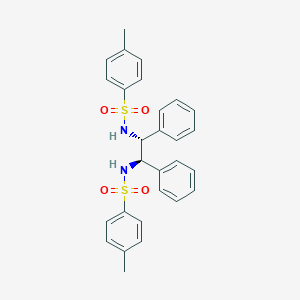

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine

Descripción general

Descripción

La morfina glucurónido es un metabolito de la morfina, un potente analgésico derivado de la amapola del opio. El metabolismo de la morfina ocurre principalmente en el hígado, donde se convierte en dos metabolitos principales: morfina-3-glucurónido y morfina-6-glucurónido. Estos metabolitos se forman a través del proceso de glucuronidación, que implica la adición de una parte de ácido glucurónico a la morfina. La morfina-6-glucurónido es conocida por sus potentes efectos analgésicos, mientras que la morfina-3-glucurónido se ha asociado con efectos excitatorios .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La morfina glucurónido se sintetiza a través del proceso de glucuronidación, que es catalizado por la enzima uridina 5'-difosfato-glucuronosiltransferasa (UGT). Esta enzima facilita la transferencia de ácido glucurónico desde la uridina difosfato glucurónico a la morfina, lo que resulta en la formación de morfina-3-glucurónido y morfina-6-glucurónido .

Métodos de producción industrial: En entornos industriales, la producción de morfina glucurónido implica la extracción de morfina de la amapola del opio, seguida de su conversión en glucurónidos utilizando enzimas UGT. El proceso normalmente incluye pasos como la extracción, purificación y conversión enzimática, seguidos de la aislamiento y caracterización de los metabolitos glucurónidos .

Análisis De Reacciones Químicas

Tipos de reacciones: La morfina glucurónido principalmente se somete a glucuronidación, una reacción metabólica de fase II. Esta reacción implica la conjugación de ácido glucurónico a la morfina, lo que resulta en la formación de morfina-3-glucurónido y morfina-6-glucurónido .

Reactivos y condiciones comunes: El proceso de glucuronidación requiere uridina difosfato glucurónico como cofactor y es catalizado por enzimas UGT. La reacción generalmente ocurre en el hígado, donde las enzimas UGT son abundantes .

Principales productos formados: Los principales productos de la glucuronidación de la morfina son la morfina-3-glucurónido y la morfina-6-glucurónido. La morfina-6-glucurónido es conocida por sus potentes efectos analgésicos, mientras que la morfina-3-glucurónido tiene efectos excitatorios .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

TsDPEN is primarily utilized as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals enhances the selectivity of various reactions. This property is particularly useful in:

- Catalytic Hydrogenation : TsDPEN is used in the hydrogenation of prochiral ketones and imines to produce optically active amines and alcohols. The presence of the sulfonyl groups helps stabilize the metal-ligand complex, facilitating the reaction under mild conditions .

- Asymmetric Transfer Hydrogenation : The compound serves as a ligand in transfer hydrogenation reactions, which are crucial for synthesizing chiral amines from prochiral substrates. This process is valuable in pharmaceuticals where chirality is essential for biological activity .

Organocatalysis

In organocatalysis, TsDPEN has been employed as a bifunctional catalyst that can activate substrates through hydrogen bonding and Lewis acid-base interactions. This dual functionality allows for enhanced reactivity and selectivity in various organic transformations, including:

- Michael Additions : The compound can catalyze Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of valuable building blocks in organic synthesis .

Coordination Chemistry

TsDPEN acts as a versatile ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their potential applications in:

- Catalytic Processes : Metal-TsDPEN complexes have shown promise in catalyzing a range of reactions, including cross-coupling and oxidation reactions .

Case Study 1: Catalytic Hydrogenation of Imines

A study demonstrated the effectiveness of TsDPEN as a ligand in the catalytic hydrogenation of imines. The reaction was carried out using Ru-based catalysts where TsDPEN provided high enantioselectivity (up to 99% ee) for the desired amines. The results indicated that the steric and electronic properties of TsDPEN significantly influenced the reaction outcome .

Case Study 2: Asymmetric Synthesis of Chiral Amines

In another research project, TsDPEN was utilized for the asymmetric synthesis of chiral amines via transfer hydrogenation. The reaction conditions were optimized to achieve high yields and enantioselectivities (up to 95% ee). This application highlights TsDPEN's role in developing efficient synthetic routes for pharmaceutical intermediates .

Mecanismo De Acción

La morfina-6-glucurónido ejerce sus efectos principalmente al unirse a los receptores opioides mu en el sistema nervioso central. Esta unión da como resultado la activación de estos receptores, lo que lleva a efectos analgésicos. La morfina-6-glucurónido tiene una mayor afinidad por los receptores opioides mu en comparación con la morfina, lo que contribuye a sus potentes efectos analgésicos .

La morfina-3-glucurónido, por otro lado, tiene poca afinidad por los receptores opioides mu y se asocia con efectos excitatorios. El mecanismo de acción exacto de la morfina-3-glucurónido no se comprende bien, pero se cree que implica interacciones con otros receptores y vías en el sistema nervioso central .

Comparación Con Compuestos Similares

La morfina glucurónido es similar a otros metabolitos glucurónidos de los opioides, como la codeína-6-glucurónido y la morfina-N-óxido. La morfina-6-glucurónido es única en sus potentes efectos analgésicos, que son más pronunciados que los de la propia morfina .

Lista de Compuestos Similares:- Codeína-6-glucurónido

- Morfina-N-óxido

- Morfina-3-glucurónido

- Morfina-6-glucurónido

La morfina-6-glucurónido destaca por su mayor afinidad por los receptores opioides mu y sus potentes efectos analgésicos, lo que la convierte en un compuesto valioso para la investigación del manejo del dolor .

Actividad Biológica

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine (commonly referred to as TsDPEN) is a significant compound in the field of asymmetric synthesis and catalysis. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

- Chemical Formula : C28H28N2O4S2

- CAS Number : 121758-19-8

- Molecular Weight : 520.66 g/mol

- Melting Point : 128-131 °C

TsDPEN acts primarily as a chiral auxiliary in asymmetric synthesis, particularly in the formation of amines through reductive amination processes. It has been shown to facilitate the formation of chiral centers in various substrates, enhancing the yield and selectivity of the desired products. The compound's mechanism involves coordination with metal catalysts, which is crucial for its role in catalysis.

Anticancer Properties

Recent studies have explored the anticancer potential of TsDPEN and its derivatives. For instance, research indicates that TsDPEN derivatives may exhibit cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

These studies suggest that TsDPEN may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including mitochondrial dysfunction and interference with cell cycle progression.

Neuroprotective Effects

In addition to its anticancer properties, TsDPEN has been investigated for its neuroprotective effects. A study demonstrated that TsDPEN could reduce neurotoxicity induced by beta-amyloid peptides in neuronal cell lines, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Case Studies

- Case Study on Anticancer Activity : A study published in Frontiers in Molecular Biosciences evaluated the efficacy of TsDPEN derivatives against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

- Neuroprotection Study : Research conducted on SH-SY5Y neuroblastoma cells showed that TsDPEN could protect against oxidative stress-induced damage. The compound enhanced the expression of neuroprotective proteins and reduced markers of apoptosis .

Propiedades

IUPAC Name |

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEDVDWSFHJKIZ-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370008 | |

| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121758-19-8 | |

| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.